molecular formula C8H10N2O2 B12631329 1-(Oxolan-2-yl)imidazole-2-carbaldehyde

1-(Oxolan-2-yl)imidazole-2-carbaldehyde

Cat. No.: B12631329
M. Wt: 166.18 g/mol
InChI Key: HZQXDDRWTHNAHV-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring fused with an oxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxolan-2-yl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

    Imidazole-2-carbaldehyde: Lacks the oxolane ring, making it less sterically hindered.

    Oxolan-2-yl derivatives: These compounds do not contain the imidazole ring, limiting their coordination chemistry applications.

Uniqueness: 1-(Oxolan-2-yl)imidazole-2-carbaldehyde is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and applications compared to its individual components .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(oxolan-2-yl)imidazole-2-carbaldehyde

InChI

InChI=1S/C8H10N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2

InChI Key

HZQXDDRWTHNAHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CN=C2C=O

Origin of Product

United States

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